molecular formula C13H18Br2N2O6S B13727823 (R)-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate

(R)-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate

Cat. No.: B13727823
M. Wt: 490.17 g/mol
InChI Key: LUKTVGRPGJKVIG-LBPRGKRZSA-N
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Description

(R)-4-(1-(3-Acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate is a brominated aromatic compound featuring a dibromophenyl core, an acetamidopropoxy side chain, and a hydrogen sulfate ester. The (R)-configuration at the chiral center of the aminoethyl group is critical for its stereospecific interactions with biological targets. The acetamidopropoxy moiety may enhance metabolic stability compared to simpler amine derivatives, while the hydrogen sulfate group likely improves water solubility, a common prodrug strategy to enhance bioavailability .

Properties

Molecular Formula

C13H18Br2N2O6S

Molecular Weight

490.17 g/mol

IUPAC Name

[4-[(1R)-1-(3-acetamidopropoxy)-2-aminoethyl]-2,6-dibromophenyl] hydrogen sulfate

InChI

InChI=1S/C13H18Br2N2O6S/c1-8(18)17-3-2-4-22-12(7-16)9-5-10(14)13(11(15)6-9)23-24(19,20)21/h5-6,12H,2-4,7,16H2,1H3,(H,17,18)(H,19,20,21)/t12-/m0/s1

InChI Key

LUKTVGRPGJKVIG-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)NCCCO[C@@H](CN)C1=CC(=C(C(=C1)Br)OS(=O)(=O)O)Br

Canonical SMILES

CC(=O)NCCCOC(CN)C1=CC(=C(C(=C1)Br)OS(=O)(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate typically involves multiple steps. The initial step often includes the preparation of the dibromophenyl intermediate, followed by the introduction of the acetamidopropoxy group through a nucleophilic substitution reaction. The final step involves the addition of the sulfate group under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dibromo groups to less reactive species.

    Substitution: Nucleophilic substitution reactions can replace the acetamidopropoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of analogous molecules:

Dibromophenoxy Derivatives

  • Moloka’iamine (3-(4-(2-aminoethyl)-2,6-dibromophenoxy)propan-1-amine): Shares a dibromophenoxy group and aminoethyl side chain. Exhibits >50% inhibition of cell migration at 30 μM and 10 μM, attributed to the dibromophenoxy group’s role in binding . Key difference: Lacks the acetamidopropoxy and hydrogen sulfate groups, which may explain its lower solubility and metabolic vulnerability compared to the target compound.
  • Hydroxymoloka’iamine :

    • Features a C-8 hydroxy group instead of an acetamido substituent.
    • Demonstrates reduced antimigratory activity, highlighting the adverse effect of polar hydroxy groups on potency .

Heterocyclic Aminoethyl Derivatives

  • 1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazines: Thiazole ring position (4 vs. 5) significantly impacts H3-receptor antagonism. For example, thiazol-5-yl derivatives (pA₂ = 7.45–8.27) outperform thiazol-4-yl analogues (pA₂ = 5.65–6.23) due to optimized receptor interactions .

Alkyl Chain-Length-Dependent Activity

  • In thiazolyl derivatives, alkyl chain elongation (1–3 methylene groups) increases potency, with optimal activity at three methylenes . The target compound’s 3-acetamidopropoxy chain aligns with this trend, suggesting a balance between hydrophobicity and flexibility for binding.

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Biological Activity Reference
(R)-4-(1-(3-Acetamidopropoxy)-... Dibromophenyl Acetamidopropoxy, hydrogen sulfate Inferred: Enhanced solubility, metabolic stability
Moloka’iamine Dibromophenoxy Aminoethyl, propane-1-amine >50% migration inhibition at 10 μM
Ceratinine C Dibromo-4-methylindolin-6-yloxy Oxiran-2-amine Low antimigratory activity
1-[2-Thiazol-5-yl-(2-aminoethyl)]-... Thiazole n-Propylpiperazine pA₂ = 8.27 (H3 antagonism)

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